molecular formula C11H11N7 B12926982 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 50307-55-6

3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B12926982
CAS No.: 50307-55-6
M. Wt: 241.25 g/mol
InChI Key: QHANRHXBHGBIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a p-tolyl group attached to the triazole ring.

Preparation Methods

The synthesis of 3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with p-tolyl azide in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolopyrimidines.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with molecular targets such as USP28. The compound binds to the active site of USP28, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of epithelial-mesenchymal transition (EMT) and the induction of cell cycle arrest at the S phase .

Properties

CAS No.

50307-55-6

Molecular Formula

C11H11N7

Molecular Weight

241.25 g/mol

IUPAC Name

3-(4-methylphenyl)triazolo[4,5-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C11H11N7/c1-6-2-4-7(5-3-6)18-10-8(16-17-18)9(12)14-11(13)15-10/h2-5H,1H3,(H4,12,13,14,15)

InChI Key

QHANRHXBHGBIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3N=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.